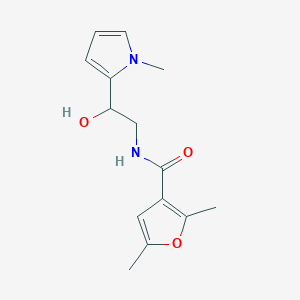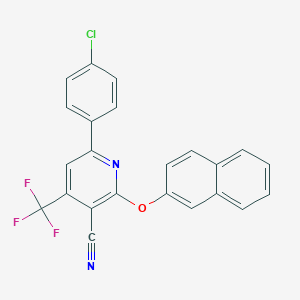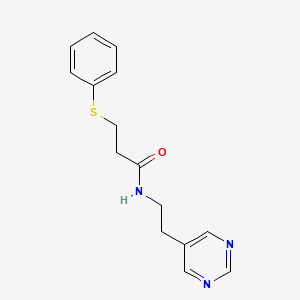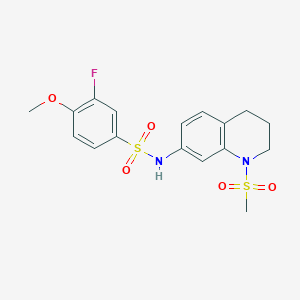
3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound would include a benzenesulfonamide core, with a 3-fluoro-4-methoxy substitution on the benzene ring and a 1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl substitution on the nitrogen of the sulfonamide .Chemical Reactions Analysis
Sulfonamides, in general, are stable under normal conditions but can participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides tend to be crystalline solids at room temperature .Scientific Research Applications
Fluorophores for Zinc(II) Detection
A study explored the characteristics of fluorophores, specifically analogues related to 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, for their application in detecting Zinc(II) in biological systems. The research highlighted the synthesis of these compounds and their fluorescing behaviors upon binding with Zn2+, providing insights into their potential utility in biochemical assays and imaging techniques (Kimber et al., 2001).
Photodynamic Therapy Applications
Zinc Phthalocyanine with High Singlet Oxygen Yield
A novel zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base demonstrated significant potential for photodynamic therapy due to its high singlet oxygen quantum yield. This compound's photophysical and photochemical properties suggest its suitability as a Type II photosensitizer for cancer treatment, highlighting the role of such derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Activities
Isatin Derivatives with Anti-HIV and Antitubercular Properties
A study on isatin derivatives revealed a compound with noteworthy anti-HIV and antitubercular activities, suggesting the dual therapeutic potential of such molecules. This research underscores the importance of isatin-based sulfonamide derivatives in addressing co-infections prevalent in immune-compromised patients, such as those with HIV/AIDS (Sriram, Yogeeswari, & Meena, 2006).
Anticancer Activities
Arylsulfonamide Derivatives as Antitubulin Agents
Research into N-sulfonyl-aminobiaryl compounds has identified potent anticancer agents that target tubulin polymerization and inhibit STAT3 phosphorylation. One such compound displayed remarkable efficacy against various cancer cell lines, showcasing the therapeutic potential of arylsulfonamide derivatives in cancer treatment strategies (Lai et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-25-17-8-7-14(11-15(17)18)27(23,24)19-13-6-5-12-4-3-9-20(16(12)10-13)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWBTKOWPXBZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)

![2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride](/img/structure/B2801460.png)
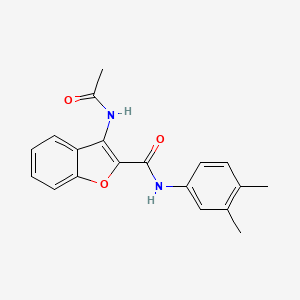
![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2801469.png)

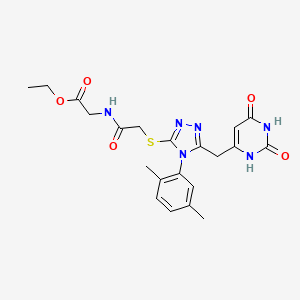
![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)
